N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide
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Overview
Description
N-[4-[1-(benzenesulfonylhydrazinylidene)ethyl]phenyl]acetamide is a sulfonamide.
Scientific Research Applications
Electron Behavior and Biological Properties
- The compound's structural parameters, electron behavior, wave function, and biological properties were investigated using Gaussian 16 W DFT. In particular, this research focused on the compound's behavior in polar aprotic liquids, molecular docking analysis, and its potential fungal and cancer activities (Bharathy et al., 2021).
Crystal Structure Analysis
- Studies have been conducted on the crystal structure of related compounds, providing insights into the conformational aspects and molecular interactions of similar structures. This includes the examination of bond parameters and intermolecular hydrogen bonding (Gowda et al., 2008).
Synthesis Techniques
- Research on the synthesis of succinimide spiro-fused sultams from reactions involving N-(phenylsulfonyl)acetamides offers insight into chemical processes such as Rh(III)-catalyzed C(sp2)-H bond cleavage and aza-Michael addition. This highlights the compound's role in complex chemical synthesis and potential pharmaceutical applications (Hu et al., 2021).
Antimicrobial Activity
- Studies have also explored the antimicrobial properties of derivatives of N-(phenylsulfonyl)acetamides. This includes the synthesis of novel sulphonamide derivatives and their evaluation for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Biologically Active Derivatives
- Research into the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives reveals their potential applications in enzyme inhibition, particularly in relation to acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This suggests a role in the development of new drugs targeting these enzymes (Khalid et al., 2014).
properties
Product Name |
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide |
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Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-12(14-8-10-15(11-9-14)17-13(2)20)18-19-23(21,22)16-6-4-3-5-7-16/h3-11,19H,1-2H3,(H,17,20)/b18-12+ |
InChI Key |
PRXZGLNQUFDJFZ-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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